1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride
Description
Properties
IUPAC Name |
1,4-dithia-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMDAIKHRVNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12SCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced under specific conditions to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride has been utilized in the development of novel pharmaceuticals. Its unique spirocyclic structure allows it to interact with various biological targets.
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study showed that certain modifications of the spiro compound enhanced its efficacy against resistant bacterial strains .
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its ability to undergo various chemical reactions.
- Synthesis of Spiro Compounds : It is often used as a precursor for synthesizing other spiro compounds, which are important in drug discovery. For example, the synthesis of spirocyclotriphosphazenes from this compound has been documented, showcasing its versatility in creating structurally diverse molecules .
Material Science
In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties.
- Polymerization Studies : The compound has been investigated for its ability to participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed that modifications at specific positions on the spiro framework significantly increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that certain functional groups could enhance membrane permeability, thereby improving efficacy .
Case Study 2: Synthesis of Spirocyclotriphosphazenes
In another research project focusing on synthetic applications, researchers successfully synthesized a series of spirocyclotriphosphazenes using this compound as a key intermediate. The resulting compounds exhibited promising properties for use in materials science and drug delivery systems .
Mechanism of Action
The mechanism of action of 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution: Sulfur vs. Oxygen
1,4-Dioxa-8-aza-spiro[4.5]decane Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂ (identical to the dithia variant).
- Key Difference : Replaces sulfur atoms with oxygen in the 1,4-dioxane ring.
- Reactivity: The dioxa variant is more prone to hydrolysis under acidic conditions, whereas the dithia derivative’s sulfur atoms enhance resistance to oxidation .
4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride
- Molecular Formula: C₈H₁₂ClF₂NO₂.
- Key Features : Incorporates fluorine atoms at the 4-position and an oxygen atom in the spiro ring.
- Impact: Lipophilicity: Fluorine substitution increases metabolic stability and membrane permeability compared to non-fluorinated spiro compounds .
Positional Isomerism: Nitrogen Placement
1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride
- Molecular Formula : C₇H₁₄ClNS₂.
- Key Difference : Nitrogen is positioned at the 7th instead of the 8th position.
- Synthesis: Requires distinct intermediates, such as 4-piperidone ethylene ketal, leading to lower yields (23–40%) compared to the 8-aza variant .
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Hydrochloride
Functional Group Modifications
2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Chloride
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The 8-aza derivatives generally achieve higher purity (>99%) compared to 7-aza analogs (97%) due to optimized recrystallization protocols .
- Biological Relevance : Sulfur-containing spiro compounds exhibit enhanced binding to neurological targets, while fluorinated variants show promise in prolonged drug half-life .
Biological Activity
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride (CAS Number: 17385-20-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure containing sulfur and nitrogen atoms, which contribute to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of 211.8 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1,4-dithia-8-azaspiro[4.5]decane; hydrochloride |
| Molecular Formula | C7H14ClNS2 |
| Molecular Weight | 211.8 g/mol |
| InChI Key | XZKMDAIKHRVNNC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions and interact with various biomolecules, including proteins and enzymes. This interaction can modulate biochemical pathways, influencing cellular functions such as signaling and metabolism .
Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of derivatives related to this compound. For instance, compounds derived from spiro structures have shown significant activity at the 5-HT1A receptor, suggesting potential use in pain management therapies. A specific derivative exhibited a high selectivity for the 5-HT1A receptor (selectivity ratio of 80) and demonstrated notable potency (pD2 = 9.58) in biological assays .
Neuroprotective Activity
The neuroprotective effects of certain derivatives have been investigated through in vitro models. These studies indicate that the compounds can cross the blood-brain barrier (BBB), which is crucial for developing treatments for neurological disorders. For example, one derivative showed promising results in mouse models for pain control, suggesting a new avenue for therapeutic applications in neuropharmacology .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Spiro Compound : Initial reactions typically involve the combination of appropriate thiols and amines to form the spirocyclic structure.
- Hydrochloride Salt Formation : The final step often includes treatment with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability.
Study on Binding Affinity
A study published in PubMed evaluated various derivatives of spiro compounds for their binding affinity at serotonin receptors. The findings indicated that modifications in the side chains significantly influenced both potency and selectivity towards specific receptors, highlighting the importance of structural variations in developing effective pharmaceuticals .
Safety and Efficacy Trials
In preclinical trials assessing safety profiles, derivatives of 1,4-Dithia-8-aza-spiro[4.5]decane were administered to animal models to evaluate their pharmacokinetics and toxicity levels. Results showed favorable safety margins with effective dose ranges that could be translated into human studies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile or chemical-resistant gloves, flame-retardant antistatic clothing, and respiratory protection if aerosolization is possible. Gloves must be removed without touching the outer surface to avoid contamination .
- Spill Management : Use vacuum systems or sweep spills into sealed containers; avoid release into drains. Dispose of contaminated materials in accordance with local regulations .
- First Aid : For eye exposure, flush with water for 15+ minutes and seek medical attention. For ingestion, rinse the mouth thoroughly and consult a physician .
Q. What standard synthetic routes are available for this compound?
- Methodological Answer :
- Spirocyclic Framework Formation : Utilize condensation reactions between piperidine derivatives and sulfur-containing precursors (e.g., 1,2-ethanedithiol) under acidic conditions. For example, 4-piperidone hydrate hydrochloride can react with dithiols in the presence of oxalyl dichloride to form the spirocyclic core .
- Hydrochloride Salt Formation : Neutralize the free base with HCl in anhydrous ethanol, followed by recrystallization for purification .
Q. How can researchers verify the purity of this compound during synthesis?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm to separate and quantify impurities .
- Spectroscopy : Confirm structural integrity via - and -NMR to identify characteristic peaks (e.g., spirocyclic CH groups at δ ~2.6–4.4 ppm) .
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z 205.72 for CHNO·HCl) with theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Optimization : Systematically test reaction parameters:
- Temperature : Reflux conditions (e.g., 80–110°C) may improve cyclization efficiency .
- Catalysts : Screen Lewis acids (e.g., ZnCl) to enhance dithiol-piperidine coupling .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete cyclization intermediates) and adjust stoichiometry or reaction time .
Q. What advanced analytical strategies are suitable for studying its spirocyclic conformation’s role in biological activity?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to analyze bond angles and sulfur/nitrogen orbital interactions influencing receptor binding .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and selectivity .
- Comparative Bioassays : Test analogs (e.g., 8-oxa or 2-aza variants) to isolate the impact of the spirocyclic scaffold on activity .
Q. How should researchers address environmental contamination risks during large-scale experiments?
- Methodological Answer :
- Containment Systems : Use fume hoods with HEPA filters and secondary containment trays to capture particulates .
- Waste Treatment : Neutralize acidic residues with sodium bicarbonate before disposal. Adsorb liquid waste using activated carbon or diatomaceous earth .
- Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition assays to evaluate environmental impact .
Data Contradiction Analysis
Q. How to reconcile conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C.
- Identify degradation products (e.g., ring-opened thiols) using high-resolution MS .
- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO·HCl | |
| Molecular Weight | 205.72 g/mol | |
| Recommended Storage | 2–8°C in airtight, light-resistant containers | |
| Key NMR Shifts () | δ 2.62 (N–CH), 4.41 (CH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
